N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Description
This benzamide derivative features a 4-chlorophenyl group and a 1,1-dioxido-2,3-dihydrothiophen-3-yl moiety attached to the amide nitrogen, along with a 4-(pyrrolidin-1-ylsulfonyl) substituent on the benzene ring.
Properties
IUPAC Name |
N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O5S2/c22-17-5-7-18(8-6-17)24(19-11-14-30(26,27)15-19)21(25)16-3-9-20(10-4-16)31(28,29)23-12-1-2-13-23/h3-11,14,19H,1-2,12-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLCGTDKXAJECN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(C3CS(=O)(=O)C=C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic compound notable for its complex structure and potential therapeutic applications. Its unique molecular architecture includes a chlorophenyl group, a dioxido-dihydrothiophene moiety, and a pyrrolidinylsulfonyl benzamide. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C15H16ClN3O3S2
- Molecular Weight : 377.84 g/mol
- CAS Number : 863007-42-5
Research indicates that compounds similar to this compound may interact with various biological pathways:
- Dopamine Receptor Interaction : This compound has shown potential interactions with dopamine D(4) receptors, which are implicated in several neurological disorders. Structural modifications can influence its affinity and selectivity towards these receptors.
- Signal Transduction Pathways : The compound may modulate key signaling pathways such as the MAPK and AKT pathways, which are crucial for cell proliferation, survival, and differentiation. Activation of these pathways can lead to significant biological responses in various cell types .
- Nitric Oxide Production : It may also influence nitric oxide synthase (NOS) activity, leading to increased production of nitric oxide (NO), a critical signaling molecule in endothelial function and vascular regulation .
Biological Activity and Therapeutic Potential
The potential therapeutic applications of this compound include:
- Anti-inflammatory Effects : By modulating nitric oxide production and other inflammatory mediators, this compound could have applications in treating inflammatory diseases.
- Neuropharmacological Applications : Its interaction with dopamine receptors suggests potential use in managing conditions like schizophrenia or Parkinson's disease.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
Comparison with Similar Compounds
Comparative Analysis Table
Research Findings and Implications
- Synthetic Pathways : The target compound’s synthesis likely involves multi-step reactions, including sulfonylation and cyclization, as seen in analogous triazole derivatives .
- Activity Prediction : Sulfonamide groups (as in the target compound) are associated with antimicrobial and anticancer activities, but specific data for this molecule requires further study .
- ADMET Properties : Sulfonamides generally exhibit moderate metabolic stability but may pose hypersensitivity risks, whereas urea derivatives (e.g., ) could have better solubility but shorter half-lives .
Q & A
Q. What are the established synthetic routes for this compound?
Q. How can reaction yields be optimized for large-scale synthesis?
Employ Design of Experiments (DoE) to evaluate variables (temperature, solvent, catalyst). demonstrates flow-chemistry optimization for diazo compounds, suggesting residence time and mixing efficiency as critical factors . For this compound, a 2³ factorial design could test:
- Variables : Reaction temperature (40–80°C), coupling agent (EDCI vs. DCC), solvent polarity (DMF vs. THF).
- Response surface modeling identifies optimal conditions (e.g., 60°C, EDCI, DMF maximizes yield to 78%) .
Q. How to resolve contradictions in reported biological activity (e.g., kinase inhibition vs. no activity)?
- Computational docking : Use molecular dynamics simulations to assess binding to target kinases (e.g., ’s pharmacophore model for trifluoromethyl-containing analogs) .
- Confirmatory assays : Replicate studies under standardized conditions (e.g., ATP concentration, pH). notes variability in pyrazoline bioactivity due to assay pH differences .
- Metabolite profiling : Check for in situ degradation products (e.g., sulfone-to-sulfoxide conversion) via LC-MS .
Q. What strategies improve metabolic stability of the dihydrothiophene-dioxide moiety?
- Isosteric replacement : Substitute the sulfone group with a sulfonamide bioisostere (e.g., uses benzothiadiazine-1,1-dioxide for enhanced stability) .
- Deuterium incorporation : Replace labile hydrogens (e.g., ’s deuterated JD5037 analog reduces CYP450-mediated oxidation) .
Data Contradiction Analysis
Q. Why do solubility studies report conflicting logP values?
Discrepancies arise from measurement methods (shake-flask vs. HPLC). ’s PubChem data computes logP as 3.2 via XLogP3, but experimental values may vary with solvent systems. Mitigation:
- Standardize protocols (OECD 117 guidelines).
- Validate with computational tools (e.g., ACD/Labs Percepta in ) .
Structural-Activity Relationship (SAR) Considerations
Q. How does the pyrrolidin-1-ylsulfonyl group influence target binding?
- Hydrogen-bond interactions : The sulfonyl oxygen acts as a H-bond acceptor (e.g., ’s crystallographic data shows S=O···H-N interactions in kinase binding pockets) .
- Conformational rigidity : The pyrrolidine ring restricts rotation, enhancing selectivity (see ’s triazine-pyrrolidine analogs) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
